molecular formula C25H30FNO4 B11222645 cyclohexyl(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

cyclohexyl(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11222645
M. Wt: 427.5 g/mol
InChI Key: FAMWCOXROJWONB-UHFFFAOYSA-N
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Description

2-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexanecarbonyl group, a fluorophenoxy methyl group, and a tetrahydroisoquinoline core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the fluorophenoxy methyl group, and the attachment of the cyclohexanecarbonyl group. Common synthetic routes may involve:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenoxy Methyl Group: This step may involve nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group.

    Attachment of the Cyclohexanecarbonyl Group: This can be done through acylation reactions using cyclohexanecarbonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H30FNO4

Molecular Weight

427.5 g/mol

IUPAC Name

cyclohexyl-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C25H30FNO4/c1-29-23-14-18-12-13-27(25(28)17-6-4-3-5-7-17)22(21(18)15-24(23)30-2)16-31-20-10-8-19(26)9-11-20/h8-11,14-15,17,22H,3-7,12-13,16H2,1-2H3

InChI Key

FAMWCOXROJWONB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3CCCCC3)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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